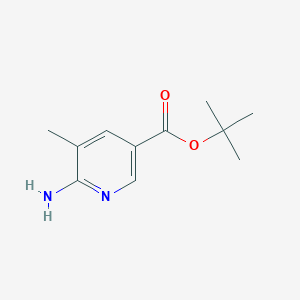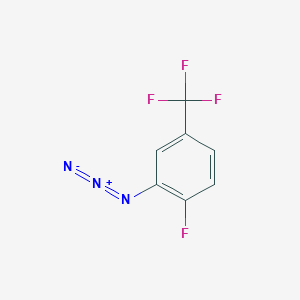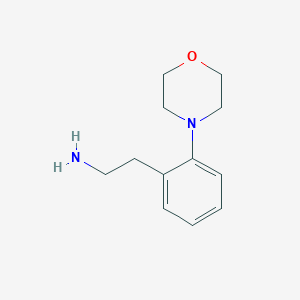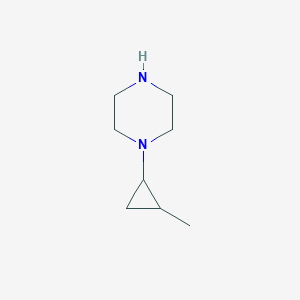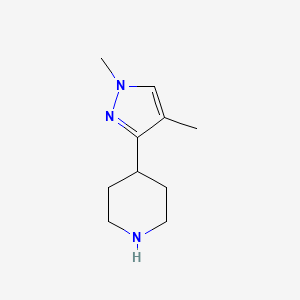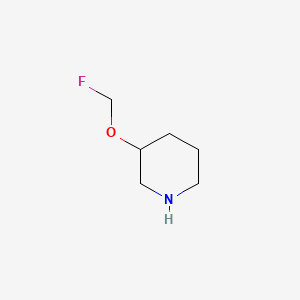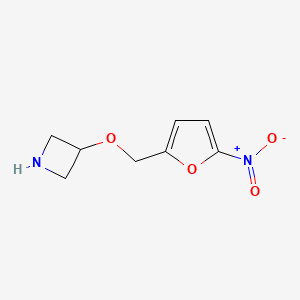
3-((5-Nitrofuran-2-yl)methoxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((5-Nitrofuran-2-yl)methoxy)azetidine is a compound that features a nitrofuran moiety linked to an azetidine ring via a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then subjected to further reactions to introduce the azetidine moiety . The reaction conditions often involve the use of nitric acid and acetic anhydride in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis methods, including the use of continuous flow reactors to ensure consistent quality and yield. The process would likely involve the same nitration and subsequent reactions as in laboratory synthesis but scaled up for industrial production .
Chemical Reactions Analysis
Types of Reactions
3-((5-Nitrofuran-2-yl)methoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-((5-aminofuran-2-yl)methoxy)azetidine .
Scientific Research Applications
3-((5-Nitrofuran-2-yl)methoxy)azetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for imaging hypoxic tumor cells.
Medicine: Explored for its antimicrobial properties, particularly against antibiotic-resistant bacteria.
Mechanism of Action
The mechanism of action of 3-((5-Nitrofuran-2-yl)methoxy)azetidine involves its interaction with specific molecular targets. For instance, in biological systems, the nitrofuran moiety can be reduced by nitroreductases, leading to the formation of reactive intermediates that can damage bacterial DNA . This mechanism is similar to other nitrofuran-based antibiotics.
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.
Nitrofurazone: Used for topical infections and urinary catheter coatings.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Uniqueness
3-((5-Nitrofuran-2-yl)methoxy)azetidine is unique due to its azetidine ring, which can impart different chemical and biological properties compared to other nitrofuran derivatives. This structural feature may enhance its stability and reactivity in certain applications .
Properties
Molecular Formula |
C8H10N2O4 |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
3-[(5-nitrofuran-2-yl)methoxy]azetidine |
InChI |
InChI=1S/C8H10N2O4/c11-10(12)8-2-1-6(14-8)5-13-7-3-9-4-7/h1-2,7,9H,3-5H2 |
InChI Key |
RPGHQPDPULJBFY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


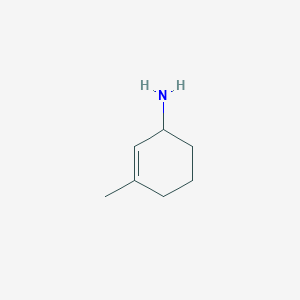
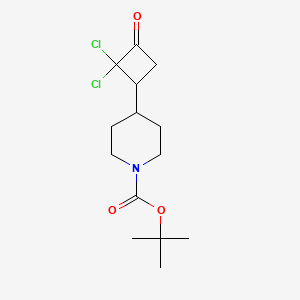
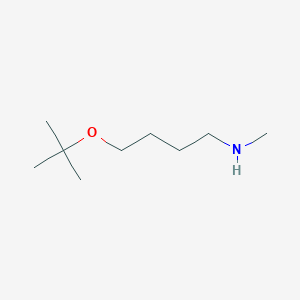
![2-Hydroxy-I+/--[[(phenylmethoxy)carbonyl]amino]benzeneacetic acid](/img/structure/B13561887.png)

